molecular formula C6H3N3O7 B1228508 2,3,6-Trinitrophenol CAS No. 603-10-1

2,3,6-Trinitrophenol

Cat. No.: B1228508
CAS No.: 603-10-1
M. Wt: 229.1 g/mol
InChI Key: UPOHJPYGIYINKG-UHFFFAOYSA-N
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Description

2,3,6-Trinitrophenol is an organic compound with the molecular formula C6H3N3O7. It is a derivative of phenol, where three hydrogen atoms are replaced by nitro groups at the 2, 3, and 6 positions. This compound is known for its explosive properties and is used in various industrial applications.

Preparation Methods

2,3,6-Trinitrophenol can be synthesized through the nitration of phenol. The process involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition or unwanted side reactions. Industrially, the production of this compound follows similar principles but on a larger scale, with additional safety measures to handle the explosive nature of the compound .

Chemical Reactions Analysis

2,3,6-Trinitrophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different nitro derivatives.

    Reduction: Reduction of this compound typically leads to the formation of aminophenols.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,6-Trinitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trinitrophenol involves its ability to undergo redox reactions. The nitro groups in the compound can accept and donate electrons, making it a versatile reagent in various chemical processes. In biological systems, it can interact with cellular components, leading to oxidative stress and potential toxicity .

Comparison with Similar Compounds

2,3,6-Trinitrophenol is similar to other nitrophenols, such as 2,4,6-Trinitrophenol (picric acid) and 2,4-Dinitrophenol. its unique arrangement of nitro groups at the 2, 3, and 6 positions gives it distinct chemical and physical properties. For example, 2,4,6-Trinitrophenol is more commonly used as an explosive and dye, while 2,4-Dinitrophenol is known for its use in biochemical studies of oxidative processes .

Properties

IUPAC Name

2,3,6-trinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O7/c10-6-4(8(13)14)2-1-3(7(11)12)5(6)9(15)16/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOHJPYGIYINKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209048
Record name Phenol, 2,3,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-10-1
Record name Phenol, 2,3,6-trinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trinitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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